(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(1S,2S,5R)-rel-3-azabicyclo[320]heptane-2-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the Aza-Diels-Alder reaction, which is a cycloaddition reaction between a diene and an imine. This method is particularly useful for synthesizing bicyclic compounds in aqueous environments. Another method involves the transformation of N-Benzoyl-2-azetidinecarboxylic acid into derivatives of (5R)-1-azabicycloheptane, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogues
Scientific Research Applications
(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has several scientific research applications:
Asymmetric Synthesis: It is used in asymmetric synthesis to create chiral molecules with high enantioselectivity.
Medicinal Chemistry: The compound and its derivatives are explored for their potential as β-lactamase inhibitors, which can help combat antibiotic resistance.
Peptide Engineering: Conformationally restricted analogues of this compound are used in peptide engineering to develop novel peptidomimetics.
Catalysis: The compound is employed in organocatalytic reactions, such as aldol reactions, to enhance selectivity and efficiency.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This inhibition helps maintain the efficacy of β-lactam antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
Sulbactam: A β-lactamase inhibitor with a similar bicyclic structure.
Ticarcillin: A β-lactam antibiotic with a related bicyclic framework.
Carbenicillin: Another β-lactam antibiotic with structural similarities.
Uniqueness
(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in asymmetric synthesis, medicinal chemistry, and catalysis.
Properties
IUPAC Name |
(1S,2S,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVSZLKCAUSBGO-ZLUOBGJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CN[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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